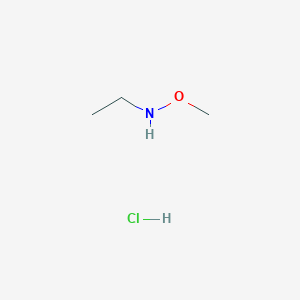

Ethyl(methoxy)amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-methoxyethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO.ClH/c1-3-4-5-2;/h4H,3H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDUULGKHTMXMIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNOC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195657-97-6 | |

| Record name | ethyl(methoxy)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

O-Methylhydroxylamine hydrochloride synthesis mechanism

An In-depth Technical Guide to the Synthesis of O-Methylhydroxylamine Hydrochloride

Abstract

O-Methylhydroxylamine hydrochloride (also known as Methoxyamine hydrochloride) is a pivotal reagent and building block in organic synthesis and medicinal chemistry.[1] Its utility ranges from the formation of O-methyl oximes, crucial in the synthesis of pharmaceuticals like the antibiotic Cefuroxime, to its role as a Base Excision Repair (BER) inhibitor, where it enhances the efficacy of DNA-damaging agents in cancer therapy.[1][2][3] This guide provides a comprehensive overview of the primary synthetic routes to O-Methylhydroxylamine hydrochloride, detailing the underlying reaction mechanisms, field-proven experimental protocols, and critical safety considerations to support researchers, scientists, and drug development professionals.

PART 1: Foundational Principles & Strategic Overview

The Strategic Importance of O-Methylhydroxylamine

O-Methylhydroxylamine is an essential reagent valued for its ability to react with aldehydes and ketones to form stable O-methyl oxime ethers.[4] This functionality is critical in protecting carbonyl groups during multi-step syntheses and is a key structural motif in numerous active pharmaceutical ingredients (APIs) and agrochemicals.[1][5] Furthermore, its hydrochloride salt is the preferred form for handling and storage due to its increased stability and solid, crystalline nature, compared to the volatile and odorous free base.[4][6] In the realm of oncology, Methoxyamine is investigated for its ability to inhibit the Base Excision Repair (BER) pathway by binding to apurinic/apyrimidinic (AP) sites in DNA, thereby preventing the repair of damaged strands and potentiating the effects of chemotherapeutic agents.[2][3]

The Core Synthetic Challenge: O- vs. N-Alkylation

The primary challenge in synthesizing O-alkylhydroxylamines is controlling the regioselectivity of the alkylation step. Hydroxylamine is an ambident nucleophile, possessing nucleophilic centers at both the oxygen and nitrogen atoms. Direct methylation of hydroxylamine often leads to a mixture of O-methylated, N-methylated, and N,N-dimethylated products, which are difficult to separate due to their similar physical properties.

The choice of synthetic strategy is therefore dictated by the need to selectively favor O-alkylation over the competing N-alkylation pathway. This is typically achieved by either modifying the electronic properties of the hydroxylamine derivative or by using a protecting group to sterically or electronically disfavor N-alkylation.

PART 2: Primary Synthetic Methodologies & Mechanisms

The synthesis of O-Methylhydroxylamine hydrochloride can be broadly categorized into two primary strategies: the O-alkylation of a protected hydroxylamine derivative, which is well-suited for laboratory scales, and a one-pot cascade synthesis from simple inorganic precursors, which is favored for industrial production.[1]

Route 1: O-Alkylation of Protected Hydroxylamines (The Oxime Method)

This is the most versatile and widely employed laboratory-scale strategy.[1] The core principle is to temporarily mask the nucleophilicity of the nitrogen atom, thereby directing the methylating agent to react exclusively at the oxygen atom. Oximes, such as acetone oxime or butanone oxime, are excellent substrates for this purpose. The oxime is first O-methylated, and the resulting O-methyl oxime is then hydrolyzed under acidic conditions to liberate O-Methylhydroxylamine as its hydrochloride salt.[1][7]

The use of an oxime as a protected form of hydroxylamine is a strategic choice for several reasons:

-

N-Atom Deactivation: The nitrogen atom in an oxime is part of a C=N double bond, making its lone pair less available for nucleophilic attack compared to the lone pair on the oxygen atom.

-

Steric Hindrance: The alkyl or aryl groups on the oxime carbon can provide steric hindrance that further disfavors N-alkylation.

-

Ease of Hydrolysis: The resulting O-methyl oxime can be readily hydrolyzed under acidic conditions to release the desired product and regenerate the starting ketone, which can often be recovered.[2]

Caption: Workflow for the one-pot industrial synthesis of Methoxyamine HCl.

This protocol is based on a patented industrial method. [1][8] Materials:

-

Sodium nitrite (NaNO₂)

-

Sodium hydroxide (NaOH)

-

Sulfur dioxide (SO₂) gas

-

Dimethyl sulfate ((CH₃)₂SO₄) - EXTREME CAUTION

-

Sulfuric acid (H₂SO₄)

-

Hydrochloric acid (HCl), concentrated

Procedure:

-

In a 500 mL three-necked flask, add 100 mL of water, 69 g (1 mol) of sodium nitrite, and 80 g (2 mol) of sodium hydroxide.

-

While maintaining the temperature at 20°C, pass 128 g (2 mol) of sulfur dioxide gas through the solution over 1 hour. [1]3. First Methylation: Add 40 g (1 mol) of sodium hydroxide, followed by the slow addition of 126 g (1 mol) of dimethyl sulfate. Allow the reaction to proceed for 1 hour. [1]4. Second Methylation: Add another 40 g (1 mol) of sodium hydroxide, followed by another 126 g (1 mol) of dimethyl sulfate, and let it react for an additional hour. [1]5. Hydrolysis: Acidify the reaction mixture to a pH of 1 with sulfuric acid.

-

Distill the mixture under reduced pressure.

-

Precipitation: Collect the distillate and adjust its pH to 4-5 with concentrated HCl. This causes the hydrochloride salt to precipitate. [8]8. Isolation: Filter the crystals, wash, and dry to obtain the final product. A typical yield for this process is around 67-70%. [8]

PART 3: Data Summary & Comparative Analysis

Quantitative Data Comparison of Synthesis Routes

| Parameter | Route 1: Oxime Method | Route 2: One-Pot Industrial |

| Scale | Laboratory to Pilot | Industrial |

| Starting Materials | Butanone Oxime, Dimethyl Sulfate | NaNO₂, NaOH, SO₂, Dimethyl Sulfate |

| Typical Yield | ~82% [2] | ~67-70% [8] |

| Advantages | High Purity, Good Yield, More Controlled | Low Cost of Materials, High Throughput |

| Disadvantages | Higher Cost of Starting Materials | Lower Yield, More Complex Impurity Profile |

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | CH₅NO·HCl | [6] |

| Molecular Weight | 83.52 g/mol | [6] |

| Appearance | Off-white crystalline powder/solid | [6][8] |

| Melting Point | 149 - 152 °C (decomposes) | [8] |

| Solubility | Soluble in water and alcohol | [8] |

| ¹H NMR (D₂O, ppm) | ~3.88 (Singlet, 3H, -OCH₃) | [9] |

| ¹³C NMR (Typical, ppm) | ~60-70 (-OCH₃) | [9] |

| IR (KBr, cm⁻¹) | ~3200-3400 (N-H), ~2850-2960 (C-H), ~1050-1150 (C-O) | [9] |

| MS (EI, m/z) | 47 [M]⁺ (free base), 32 [M-CH₃]⁺ | [9] |

PART 4: Purification, Characterization, and Application Insight

Post-Synthesis Purification

Crude O-Methylhydroxylamine hydrochloride often contains residual starting materials or byproducts (e.g., butanone oxime, inorganic salts). [10]Purification is typically achieved by recrystallization.

Protocol: Recrystallization

-

Dissolve the crude product in a minimal amount of a suitable hot solvent, such as a mixture of methanol and isopropanol or simply water. [11]2. If necessary, treat the hot solution with activated carbon to remove colored impurities, followed by hot filtration.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

-

Dry the crystals under vacuum to a constant weight.

Application Highlight: Mechanism of BER Inhibition

A key application driving interest in O-Methylhydroxylamine is its role as a BER inhibitor in cancer therapy. DNA damage from alkylating agents is often repaired by the BER pathway. Methoxyamine intervenes by covalently binding to the abasic (AP) sites created during the initial step of repair, forming a stable oxime linkage. This "locks" the DNA in a damaged state, preventing subsequent repair steps and leading to the accumulation of cytotoxic DNA strand breaks.

Caption: Mechanism of Base Excision Repair (BER) inhibition by Methoxyamine.

PART 5: Safety, Handling, and Storage

O-Methylhydroxylamine hydrochloride is a hazardous chemical and must be handled with appropriate precautions.

-

Hazard Identification: Causes severe skin burns and eye damage. May cause an allergic skin reaction and is harmful if swallowed. It is also corrosive to metals. * Personal Protective Equipment (PPE): Wear chemical-resistant gloves, splash-proof safety goggles, a face shield, and a lab coat. [12][13]Handle in a well-ventilated area or a chemical fume hood. [14]* Handling: Avoid contact with skin, eyes, and clothing. [12]Do not breathe dust. Wash hands thoroughly after handling. [14]It is hygroscopic and should be protected from moisture. [14]* Storage: Store in a tightly closed, corrosion-resistant container in a cool, dry, and well-ventilated place. [14]Keep away from incompatible materials.

-

Spill & Disposal: In case of a spill, dampen the solid material with water before sweeping it into a suitable container for disposal. [13]Do not let the product enter drains. [12]Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. [14][15]* Fire: Use water spray, dry chemical, or carbon dioxide extinguishers. [12]Firefighting may produce toxic gases such as nitrogen oxides and hydrogen chloride.

PART 6: References

-

Spectrum Chemical. (2019). SAFETY DATA SHEET: O-Methylhydroxylamine hydrochloride.

-

AK Scientific, Inc. Safety Data Sheet: O-Methylhydroxylamine hydrochloride.

-

BenchChem. (2025). An In-depth Technical Guide to the Synthesis of O-Methylhydroxylamine.

-

NOAA. CAMEO Chemicals: O-METHYLHYDROXYLAMINE HYDROCHLORIDE.

-

Boc Sciences. (2025). Research on the Mechanism and Synthesis of Methoxyamine Hydrochloride.

-

Deepak Nitrite. (2020). SAFETY DATA SHEET Methoxylamine Hydrochloride solution.

-

BenchChem. (2025). Spectroscopic Analysis of O-Methylhydroxylamine: A Technical Guide.

-

PubChem. O-Methylhydroxylamine hydrochloride | CH5NO.ClH | CID 521874.

-

BenchChem. (2025). O-Methylhydroxylamine: A Key Reagent in the Synthesis of Modern Pharmaceutical Intermediates.

-

Wikipedia. Methoxyamine.

-

ChemicalBook. Methoxyamine Hydrochloride(593-56-6) 1H NMR spectrum.

-

Google Patents. (2016). CN105330564A - Preparation method of methoxyamine hydrochloride.

-

BenchChem. (2025). O-Methylhydroxylamine: A Technical Guide for Researchers.

-

Google Patents. (2022). CN115535975B - Method for purifying hydroxylamine hydrochloride.

-

Organic Syntheses. HYDROXYLAMINE HYDROCHLORIDE and ACETOXIME.

-

MedChemExpress. Methoxyamine hydrochloride (O-Methylhydroxylamine hydrochloride) | BER Inhibitor.

-

Tokyo Chemical Industry Co., Ltd. O-Methylhydroxylamine Hydrochloride | 593-56-6.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Research on the Mechanism and Synthesis of Methoxyamine Hydrochloride_Chemicalbook [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. O-Methylhydroxylamine hydrochloride | CH5NO.ClH | CID 521874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methoxyamine - Wikipedia [en.wikipedia.org]

- 8. CN105330564A - Preparation method of methoxyamine hydrochloride - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CN115535975B - Method for purifying hydroxylamine hydrochloride - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. aksci.com [aksci.com]

- 13. O-METHYLHYDROXYLAMINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. spectrumchemical.com [spectrumchemical.com]

- 15. Methoxyamine Hydrochloride(593-56-6) 1H NMR [m.chemicalbook.com]

Methoxyamine hydrochloride chemical structure and reactivity

An In-depth Technical Guide to Methoxyamine Hydrochloride: Structure, Reactivity, and Applications

Introduction

As a cornerstone reagent in modern organic and medicinal chemistry, Methoxyamine Hydrochloride (CAS No. 593-56-6) offers a unique combination of reactivity and stability that makes it indispensable for a range of applications.[1][2] Also known as O-methylhydroxylamine hydrochloride, this compound is primarily recognized for its efficient conversion of carbonyl groups into O-methyl oximes.[1][3] This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth exploration of its chemical properties, core reactivity, and diverse applications, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind its reactivity, provide a validated experimental protocol, and outline its critical role in fields from pharmaceutical synthesis to advanced metabolomics.

Part 1: Chemical Identity and Physicochemical Properties

Methoxyamine hydrochloride is the salt form of methoxyamine, presenting as a white to off-white crystalline powder.[4][5][6][7] Its salt form enhances stability and simplifies handling compared to the volatile free base.[8] The structure consists of a methoxy group (-OCH₃) attached to an amino group (-NH₂), protonated with hydrochloric acid.

Caption: 2D Structure of Methoxyamine Hydrochloride.

The key physicochemical properties of methoxyamine hydrochloride are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 593-56-6 | [1][2][4][9] |

| Molecular Formula | CH₅NO·HCl (or CH₆ClNO) | [1][2][4][5] |

| Molecular Weight | 83.52 g/mol | [1][2][4][5] |

| Appearance | White to off-white crystalline powder | [4][6][10] |

| Melting Point | 151-154 °C (decomposes) | [5][10][11] |

| Solubility | Soluble in water and alcohol | [4][5][6] |

| Stability | Stable under recommended storage conditions; hygroscopic | [6][12] |

Part 2: Core Reactivity - The Oximation of Carbonyls

The principal utility of methoxyamine hydrochloride stems from its reaction with aldehydes and ketones to form stable O-methyl oximes.[1][8] This transformation is not merely a derivatization; it serves as a robust protective strategy for carbonyls, a method for their purification, and a key step in the synthesis of more complex molecules.

Reaction Mechanism

The reaction proceeds via a nucleophilic addition of the nitrogen atom of methoxyamine to the electrophilic carbonyl carbon, followed by dehydration to yield the oxime. The reaction is typically acid-catalyzed, and since the reagent is a hydrochloride salt, its aqueous solution is acidic, often facilitating the reaction without the need for an external acid catalyst.[4]

The causality for this reaction's efficiency lies in the electronic nature of the O-methylhydroxylamine. The oxygen atom withdraws electron density, enhancing the nucleophilicity of the adjacent nitrogen atom. The overall mechanism is a self-validating system: the initial protonation of the carbonyl oxygen by the acidic medium activates the carbonyl group towards nucleophilic attack, and the subsequent elimination of water drives the reaction to completion.

Caption: Mechanism of O-Methyl Oxime formation.

Part 3: Applications in Research and Development

The versatility of methoxyamine hydrochloride has cemented its role in numerous scientific and industrial domains.

Pharmaceutical and Agrochemical Synthesis

Methoxyamine hydrochloride is a crucial intermediate in the synthesis of a wide array of active pharmaceutical ingredients (APIs) and agrochemicals.[5][13][14] Its ability to form stable oxime ethers is leveraged in the construction of complex molecular architectures. Notable examples include the synthesis of the second-generation cephalosporin antibiotic, cefuroxime, and the strobilurin fungicide, kresoxim-methyl.[5][13][15]

Drug Development and Chemical Biology

In the realm of oncology, methoxyamine has emerged as a potent inhibitor of the base excision repair (BER) pathway.[15][16] It covalently binds to apurinic/apyrimidinic (AP) sites in damaged DNA, preventing their repair.[4][8][13][17] This action can synergistically enhance the efficacy of DNA-damaging chemotherapeutic agents, making it a subject of significant interest in drug development as a potential adjuvant therapy.[4][15][16][17]

Analytical Chemistry: GC-MS Derivatization

In metabolomics and clinical diagnostics, many endogenous molecules such as steroids, sugars, and other keto-compounds are non-volatile and thus unsuitable for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Methoxyamine hydrochloride is widely used as a derivatization agent to cap the reactive ketone or aldehyde groups. This "methoximation" step prevents the formation of multiple tautomers (e.g., in sugars), reduces polarity, and increases the thermal stability and volatility of the analytes, leading to sharper chromatographic peaks and improved sensitivity.[3]

Part 4: Experimental Protocol - A Practical Guide to Oximation

This protocol provides a self-validating workflow for the oximation of a generic ketone using methoxyamine hydrochloride. The success of the reaction is typically monitored by Thin Layer Chromatography (TLC) or LC-MS and the final product is confirmed by spectroscopic methods.

Step-by-Step Methodology

-

Reagent Preparation:

-

Prepare a solution of methoxyamine hydrochloride in a suitable solvent. Pyridine is commonly used as it also acts as a base to neutralize the released HCl. A typical concentration is 20 mg/mL. For aqueous reactions, a solution in water or a water/alcohol mixture can be used.[5]

-

-

Reaction Setup:

-

In a clean, dry reaction vial, dissolve the carbonyl-containing substrate (e.g., 10 mg) in the chosen solvent system (e.g., 0.5 mL of pyridine).

-

Add the methoxyamine hydrochloride solution (e.g., 0.5 mL) to the substrate solution. The molar excess of methoxyamine hydrochloride should typically be between 1.5 to 2 equivalents.

-

-

Reaction Incubation:

-

Seal the vial tightly.

-

Incubate the reaction mixture. For many substrates, the reaction proceeds efficiently at room temperature over several hours. For less reactive or sterically hindered carbonyls, heating at 60-80°C for 60-90 minutes may be required.

-

Monitor the reaction progress by TLC, looking for the consumption of the starting material.

-

-

Work-up and Extraction:

-

Once the reaction is complete, cool the mixture to room temperature.

-

If pyridine was used, it can be removed under a stream of nitrogen or by azeotropic distillation with toluene.

-

Alternatively, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1N HCl) to remove pyridine, followed by saturated sodium bicarbonate solution, and finally brine.[5]

-

-

Purification and Analysis:

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by silica gel column chromatography if necessary.

-

Confirm the structure of the purified O-methyl oxime using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Caption: Standard experimental workflow for oximation.

Part 5: Safety, Handling, and Storage

As a Senior Application Scientist, I must emphasize that robust science is safe science. Methoxyamine hydrochloride is a hazardous substance and requires careful handling.

-

Hazards: The compound is harmful if swallowed or in contact with skin.[4][6] It can cause severe skin burns and eye damage and may cause an allergic skin reaction.[4][6][12] Always consult the latest Safety Data Sheet (SDS) before use.[6][12][18]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[4][12][18] All handling should be performed inside a certified chemical fume hood.

-

Handling: Avoid creating dust.[6][19] When preparing solutions, always add the solid to the liquid slowly. Never add water to the material.[19]

-

Storage: Methoxyamine hydrochloride is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere.[6][10][12] Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, acid anhydrides, and oxidizing agents.[6][12][19]

Conclusion

Methoxyamine hydrochloride is far more than a simple derivatizing agent. Its predictable and efficient reactivity with carbonyls provides a foundational tool for complex organic synthesis, while its unique biological activity as a BER inhibitor opens new avenues in cancer therapy. For the analytical scientist, it remains a critical reagent for unlocking the analysis of challenging non-volatile molecules by GC-MS. By understanding its core chemical structure, reactivity, and handling requirements, researchers can effectively and safely leverage the power of this versatile compound to advance their scientific objectives.

References

-

PubChem. (n.d.). O-Methylhydroxylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Methoxyamine hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Methoxyamine. Retrieved from [Link]

- Google Patents. (n.d.). CN101357895B - Method for synthesizing methoxamine hydrochloride.

-

SciSpace. (2012). Method for synthesizing methoxy amine hydrochlorate. Retrieved from [Link]

-

PharmaCompass. (n.d.). methoxy-amine hydro-chloride | Drug Information, Uses, Side Effects. Retrieved from [Link]

-

Deepak Nitrite Limited. (2023, March 20). Safety Data Sheet : Methoxylamine Hydrochloride solution. Retrieved from [Link]

- Google Patents. (n.d.). CN105330564A - Preparation method of methoxyamine hydrochloride.

-

QYResearch. (2025). Global Methoxyamine Hydrochloride Market Research Report 2025. Retrieved from [Link]

-

Scientific Laboratory Supplies. (n.d.). METHOXYAMINE HYDROCHLORIDE. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Methoxyamine hydrochloride [webbook.nist.gov]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. O-Methylhydroxylamine hydrochloride | CH5NO.ClH | CID 521874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methoxyamine Hydrochloride | 593-56-6 [chemicalbook.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. CN105330564A - Preparation method of methoxyamine hydrochloride - Google Patents [patents.google.com]

- 8. Methoxyamine - Wikipedia [en.wikipedia.org]

- 9. Methoxyamine hydrochloride - O-Methylhydroxylamine hydrochloride, Methoxylamine hydrochloride [sigmaaldrich.com]

- 10. O-Methylhydroxylamine Hydrochloride | 593-56-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. 593-56-6 CAS MSDS (Methoxyamine Hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. Methoxamine hydrochloride: uses and Synthesis method_Chemicalbook [chemicalbook.com]

- 14. Methoxyamine Hydrochloride Market, Report Size, Worth, Revenue, Growth, Industry Value, Share 2025 [reports.valuates.com]

- 15. Research on the Mechanism and Synthesis of Methoxyamine Hydrochloride_Chemicalbook [chemicalbook.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. methoxy-amine hydro-chloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to Ethyl(methoxy)amine Hydrochloride: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Ethyl(methoxy)amine hydrochloride (CAS No. 1195657-97-6), a versatile reagent in modern organic synthesis.[1] This document details its chemical identity, a proposed robust synthesis protocol, and its significant applications, particularly in the formation of Weinreb amides, which are crucial intermediates in pharmaceutical and agrochemical research. Detailed experimental procedures and safety considerations are also provided to equip researchers with the necessary knowledge for its effective and safe utilization.

Chemical Identity and Physicochemical Properties

This compound, a derivative of hydroxylamine, is a valuable building block for constructing complex organic molecules. Its hydrochloride salt form enhances stability and ease of handling compared to the free base.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 1195657-97-6 | [1][2] |

| Molecular Formula | C3H10ClNO | [1] |

| Molecular Weight | 111.57 g/mol | [1] |

| IUPAC Name | N-ethyl-O-methylhydroxylamine;hydrochloride | |

| Synonyms | N-methoxyethanamine hydrochloride; Ethyl(methoxy)amine HCl; SCHEMBL1579364; MFCD26407751; AKOS037648560; BS-14604; N-Ethyl-O-methylhydroxylamine hydrochloride | [1] |

| Appearance | White to off-white crystalline solid (inferred from related compounds) | |

| Solubility | Soluble in water and polar organic solvents (inferred from related compounds) |

Synthesis of this compound

The overarching strategy involves a three-stage process:

-

Protection of Hydroxylamine: To ensure selective alkylation and methoxylation, the hydroxylamine starting material is first protected.

-

Sequential N-Ethylation and O-Methylation: The protected hydroxylamine undergoes sequential alkylation and methylation.

-

Deprotection: The protecting group is removed to yield the final product as its hydrochloride salt.

A logical and efficient approach would involve the O-methylation of a suitable N-protected hydroxylamine precursor, followed by N-ethylation and subsequent deprotection. An alternative, and perhaps more controlled route, is the N-ethylation of an O-methylhydroxylamine precursor. Let's consider a plausible synthesis starting from hydroxylamine hydrochloride.

Proposed Synthetic Pathway

Caption: Proposed Synthesis of this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of N,O-bis(tert-butoxycarbonyl)hydroxylamine

This initial protection step is crucial for directing the subsequent alkylations.

-

To a stirred solution of hydroxylamine hydrochloride (1.0 eq) in water, add sodium carbonate (2.2 eq).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add di-tert-butyl dicarbonate (2.2 eq) while maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N,O-bis(tert-butoxycarbonyl)hydroxylamine.

Step 2: O-Methylation

Selective O-methylation can be achieved under carefully controlled conditions.

-

Dissolve the N,O-bis(tert-butoxycarbonyl)hydroxylamine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add a mild base, such as potassium carbonate (1.2 eq).

-

Add a methylating agent, for instance, methyl iodide or dimethyl sulfate (1.1 eq), dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction with water and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate to yield the O-methylated intermediate.

Step 3: N-Ethylation

-

Dissolve the O-methylated intermediate (1.0 eq) in DMF.

-

Add potassium carbonate (1.5 eq).

-

Add ethyl iodide (1.2 eq) and heat the mixture to 50-60 °C for 4-8 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture, add water, and extract with an organic solvent.

-

Wash the organic phase, dry, and concentrate to obtain the fully substituted intermediate.

Step 4: Deprotection to Yield this compound

-

Dissolve the crude N-(tert-butoxycarbonyl)-N-ethyl-O-methylhydroxylamine in a minimal amount of a suitable organic solvent like ethyl acetate.

-

Cool the solution in an ice bath.

-

Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., dioxane) until the solution is saturated.

-

Stir the mixture at room temperature for 2-4 hours.

-

The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethyl acetate or diethyl ether, and dry under vacuum to afford this compound.

Applications in Organic Synthesis

This compound is a valuable reagent, particularly in the synthesis of ketones via Weinreb amides. This methodology is widely employed in the pharmaceutical industry due to its high selectivity and tolerance of various functional groups.

Weinreb Amide Synthesis and Subsequent Ketone Formation

The Weinreb-Nahm ketone synthesis is a reliable method for preparing ketones from carboxylic acids.[3][4] The reaction proceeds in two stages: the formation of an N-methoxy-N-alkyl amide (a Weinreb amide) and its subsequent reaction with an organometallic reagent.

Mechanism:

The key to the success of the Weinreb ketone synthesis lies in the stability of the tetrahedral intermediate formed upon addition of the organometallic reagent to the Weinreb amide. This stability is attributed to the chelation of the metal cation by both the carbonyl oxygen and the methoxy oxygen. This chelated intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. This prevents the common problem of over-addition of the organometallic reagent to the ketone product, which would lead to the formation of a tertiary alcohol.[4]

Caption: Weinreb Ketone Synthesis Workflow.

Experimental Protocol: General Procedure for Weinreb Amide Formation

-

To a solution of the carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF), add a coupling agent such as N,N'-carbonyldiimidazole (CDI) (1.1 eq) or convert the acid to its acid chloride using thionyl chloride or oxalyl chloride.

-

Stir the mixture at room temperature for 1-2 hours to ensure complete activation of the carboxylic acid.

-

In a separate flask, suspend this compound (1.2 eq) in the same solvent and add a non-nucleophilic base such as triethylamine or N,N-diisopropylethylamine (2.5 eq) to liberate the free amine.

-

Add the solution of the free amine to the activated carboxylic acid mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water or a mild aqueous acid.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired Weinreb amide.

Synthesis of Oximes and Nitrones

Similar to other hydroxylamine derivatives, this compound can react with aldehydes and ketones to form O-ethyloximes and N-ethylnitrones, respectively. These functional groups are important intermediates in various organic transformations, including cycloaddition reactions for the synthesis of heterocyclic compounds.[5]

Hazards and Safety Precautions

While a specific safety data sheet for this compound is not widely available, the safety precautions can be inferred from related compounds such as O-methylhydroxylamine hydrochloride and N-ethylhydroxylamine hydrochloride.[6]

-

Health Hazards: This compound is expected to be corrosive and may cause severe burns to the skin, eyes, and respiratory tract upon contact.[6] It is likely harmful if swallowed or inhaled.

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Skin Contact: Immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its primary application in the reliable and high-yield synthesis of ketones via the Weinreb-Nahm methodology makes it an indispensable tool for researchers in drug discovery and development. The proposed synthetic route and experimental protocols in this guide provide a solid foundation for its preparation and use. As with all chemical reagents, adherence to strict safety protocols is paramount to ensure its safe and effective handling in the laboratory.

References

-

LookChem. (n.d.). Cas 1195657-97-6, N-ethyl-O-methyl-hydroxylamine; hydrochloride. Retrieved from [Link]

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of O-Methylhydroxylamine.

- Google Patents. (n.d.). US5166436A - Method for the preparation of N-ethylhydroxylamine hydrochloride.

-

Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

- Singh, R. P., & alent. (2003). A Convenient Method for the Preparation of Weinreb Amides via Pd-Catalyzed Aminocarbonylation of Aryl Bromides at Atmospheric Pressure. The Journal of Organic Chemistry, 68(21), 8179–8181.

-

Grokipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N'-carbonyldiimidazole. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Supporting Information for Highly efficient and environmentally benign preparation of Weinreb amides in the biphasic system 2-MeTHF/H2O. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). O-Ethylhydroxylamine Hydrochloride: A Versatile Building Block in Organic Synthesis. Retrieved from [Link]

-

ResearchGate. (2009). A Convenient One-Pot Method for the Synthesis of N-Methoxy-N-methyl Amides from Carboxylic Acids. Retrieved from [Link]

-

Wikipedia. (n.d.). N,O-Dimethylhydroxylamine. Retrieved from [Link]

-

European Patent Office. (n.d.). A method for the preparation of N-ethylhydroxylamine hydrochloride - EP 0534347 A2. Retrieved from [Link]

- Google Patents. (n.d.). HU209991B - Process for the preparation of n-ethyl-hydroxylamine hydrochloride.

-

European Patent Office. (n.d.). A method for the preparation of N-ethylhydroxylamine hydrochloride - EP 0534347 B1. Retrieved from [Link]

Sources

O-Methylhydroxylamine Hydrochloride: A Technical Guide to its Scientific Lineage, Synthesis, and Application

Abstract

O-Methylhydroxylamine hydrochloride, a seemingly simple yet remarkably versatile reagent, holds a significant position in the toolkit of researchers, scientists, and drug development professionals. Its journey from the early explorations of hydroxylamine chemistry to its current indispensable role in the synthesis of life-saving pharmaceuticals and as a critical tool in metabolomics and cancer research is a testament to the enduring power of fundamental organic chemistry. This in-depth technical guide provides a comprehensive overview of O-methylhydroxylamine hydrochloride, delving into its historical discovery, core synthetic methodologies with detailed protocols, and its diverse applications. The narrative emphasizes the causality behind experimental choices and provides self-validating systems for the described protocols, ensuring both scientific integrity and practical utility.

A Historical Perspective: From Lossen's Discovery to a Modern Reagent

The story of O-methylhydroxylamine hydrochloride is intrinsically linked to the discovery of its parent compound, hydroxylamine. In 1865, the German chemist Wilhelm Clemens Lossen first prepared hydroxylammonium chloride, opening a new chapter in nitrogen chemistry.[1] Lossen's pioneering work on hydroxylamines, their preparation, properties, and derivatives laid the fundamental groundwork for future investigations into this class of compounds.[2][3]

While a singular "discovery" of O-methylhydroxylamine is not prominently documented, its emergence can be traced to the broader exploration of hydroxylamine and oxime chemistry in the late 19th and early 20th centuries. The reaction to form oximes from hydroxylamine and aldehydes or ketones became a cornerstone of organic chemistry during this period.[4] A pivotal moment in the direct lineage of O-methylhydroxylamine synthesis was the work of Dunstan and Goulding, who in 1901, described the O-methylation of acetone oxime.[5] This reaction, the O-alkylation of an oxime, represents a key step in one of the most common and reliable methods for synthesizing O-methylhydroxylamine hydrochloride still employed today. This historical context underscores a common theme in chemical discovery: the development of new reagents often arises from the systematic exploration of the reactivity of a parent functional group.

Physicochemical Properties

O-Methylhydroxylamine is most commonly handled and commercially available as its hydrochloride salt due to the greater stability and ease of handling of the solid salt compared to the volatile and odorous free base.

| Property | O-Methylhydroxylamine | O-Methylhydroxylamine Hydrochloride |

| Synonyms | Methoxyamine, (Aminooxy)methane | Methoxyamine HCl, Methoxylamine hydrochloride |

| CAS Number | 67-62-9 | 593-56-6 |

| Molecular Formula | CH₅NO | CH₅NO·HCl |

| Molecular Weight | 47.06 g/mol | 83.52 g/mol |

| Appearance | Colorless liquid | Off-white crystalline powder |

| Melting Point | -86.4 °C | 149-152 °C (decomposes) |

| Boiling Point | 48-50 °C | Not applicable |

| Solubility | Soluble in water and alcohol | Soluble in water and alcohol |

Core Synthesis Methodologies: A Tale of Two Strategies

The synthesis of O-methylhydroxylamine hydrochloride is dominated by two primary strategies, each with its own merits regarding scale, starting materials, and operational complexity. The choice between these routes is a critical decision for any researcher or process chemist.

Strategy 1: The O-Alkylation of Protected Hydroxylamines

This versatile and widely employed approach relies on the principle of protecting the more nucleophilic nitrogen atom of hydroxylamine to favor alkylation on the oxygen atom. Oximes, readily formed from aldehydes or ketones, serve as excellent protecting groups.

Causality of Experimental Choice: The direct methylation of hydroxylamine is often plagued by competing N-alkylation, leading to a mixture of products. By converting hydroxylamine to an oxime (e.g., acetone oxime or butanone oxime), the nitrogen lone pair is involved in the C=N double bond, reducing its nucleophilicity and sterically hindering it. This directs the methylating agent to the more accessible oxygen atom. Subsequent acid-catalyzed hydrolysis cleaves the O-methylated oxime, liberating the desired O-methylhydroxylamine, typically as its hydrochloride salt.

Caption: O-Alkylation workflow for O-Methylhydroxylamine HCl synthesis.

Detailed Experimental Protocol (Optimized from Butanone Oxime):

-

Methylation:

-

In a suitable reaction vessel, dissolve butanone oxime in a solvent system of water and PEG 500.

-

Cool the solution to 15-20°C.

-

Add dimethyl sulfate (1.15 molar equivalents) dropwise over 3 hours while maintaining the temperature. Rationale: Dropwise addition and temperature control are crucial to manage the exothermic reaction and minimize side reactions.

-

-

Work-up:

-

After the reaction is complete, distill off methanol and any unreacted butanone oxime.

-

-

Hydrolysis:

-

To the remaining product, add a 20% solution of hydrochloric acid (1.15 molar equivalents relative to the initial butanone oxime).

-

Heat the mixture and distill to remove the butanone byproduct, controlling the overhead temperature to below 80°C. Rationale: The lower boiling point of butanone allows for its removal by distillation, driving the hydrolysis equilibrium towards the product.

-

The remaining aqueous solution of O-methylhydroxylamine hydrochloride is then concentrated to yield the crude product, which can be further purified by recrystallization.

-

Strategy 2: The "One-Pot" Industrial Synthesis from Inorganic Precursors

For larger-scale industrial production, a more economical "one-pot" synthesis has been developed, utilizing readily available inorganic starting materials. This process, while efficient, requires careful control of reaction conditions.

Causality of Experimental Choice: This method circumvents the need for pre-formed oximes by generating a hydroxylamine derivative in situ. The reaction of sulfur dioxide with sodium nitrite forms a hydroxylamine disulfonate species, which is then methylated and hydrolyzed in the same reaction vessel. This approach minimizes handling of intermediate compounds and reduces overall process time and cost, making it ideal for industrial applications.

Caption: One-pot industrial synthesis of O-Methylhydroxylamine HCl.

Detailed Experimental Protocol:

-

In a three-necked flask, add water, sodium nitrite (1 mol), and sodium hydroxide (2 mol).

-

Pass sulfur dioxide gas (2 mol) through the solution at 20°C over 1 hour.

-

Add sodium hydroxide (1 mol), followed by dimethyl sulfate (1 mol), and react for 1 hour.

-

Add another portion of sodium hydroxide (1 mol), followed by another portion of dimethyl sulfate (1 mol), and react for an additional hour. Rationale: The staged addition of reagents helps to control the reaction rate and temperature.

-

After the reaction is complete, the mixture is worked up by acidification and distillation to isolate the product.

Key Applications in Research and Drug Development

The utility of O-methylhydroxylamine hydrochloride spans a remarkable range of scientific disciplines, from the synthesis of blockbuster drugs to fundamental biological research.

A Cornerstone in Pharmaceutical Synthesis

O-Methylhydroxylamine hydrochloride is a critical building block in the synthesis of numerous pharmaceuticals. Its reaction with carbonyl groups to form stable O-methyl oximes is a key transformation in the construction of complex active pharmaceutical ingredients (APIs).

-

Cefuroxime: In the industrial production of the second-generation cephalosporin antibiotic Cefuroxime, O-methylhydroxylamine hydrochloride is used to synthesize the vital side-chain intermediate, (Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt (SMIA).

-

Gemifloxacin: It is also instrumental in the synthesis of the side-chain intermediate for the fluoroquinolone antibiotic Gemifloxacin.

Caption: Role of O-Methylhydroxylamine HCl in antibiotic synthesis.

Derivatization Agent in Metabolomics

In the field of metabolomics, particularly in gas chromatography-mass spectrometry (GC-MS) based analysis, O-methylhydroxylamine hydrochloride is a widely used derivatization agent.[6]

Causality of Experimental Choice: Many metabolites, such as sugars and keto acids, contain carbonyl groups that can exist in multiple isomeric forms (e.g., cyclic hemiacetals and open-chain forms for sugars). This can lead to multiple peaks for a single analyte in a chromatogram, complicating analysis. The process of methoximation with O-methylhydroxylamine hydrochloride converts the carbonyl group into a stable O-methyl oxime derivative. This stabilizes the analyte, prevents the formation of multiple isomers, and improves its volatility for GC analysis, leading to sharper peaks and more reliable quantification.[6]

Experimental Protocol: GC-MS Sample Derivatization (Methoximation)

-

Reconstitution and Methoximation:

-

To a dried sample extract, add 10-20 µL of a methoxyamine hydrochloride solution in pyridine (e.g., 20-40 mg/mL).

-

Seal the vial and incubate the mixture with agitation at 30-37 °C for 60-90 minutes. This step converts aldehyde and ketone groups to their methoxime derivatives.

-

-

Silylation (a subsequent, often-paired derivatization step):

-

Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

-

Reseal the vial and incubate again with agitation at a slightly elevated temperature (e.g., 37 °C) for 30 minutes. This step silylates active hydrogens on hydroxyl, carboxyl, and amine groups, further increasing the volatility of the metabolites.

-

-

The derivatized sample is then ready for GC-MS analysis.

A Tool in Cancer Research: Inhibition of Base Excision Repair

Methoxyamine, the free base of O-methylhydroxylamine hydrochloride, has been investigated as a potential anti-cancer agent due to its ability to inhibit the base excision repair (BER) pathway.[3][6][7]

Mechanism of Action: DNA is constantly under assault from both endogenous and exogenous agents, leading to damage such as the formation of apurinic/apyrimidinic (AP) sites. The BER pathway is a crucial cellular mechanism for repairing such damage. Methoxyamine covalently binds to these AP sites in DNA, effectively blocking the subsequent steps of the BER pathway.[3][7] This inhibition can enhance the efficacy of DNA-damaging chemotherapeutic agents, as the cancer cells are less able to repair the damage induced by these drugs, leading to an induction of apoptosis.[3]

Caption: Mechanism of BER inhibition by Methoxyamine.

Safety and Handling

O-Methylhydroxylamine hydrochloride is a hazardous substance and must be handled with appropriate precautions.

-

Hazards: It is harmful if swallowed or in contact with skin. It causes severe skin burns and eye damage and may cause an allergic skin reaction.[4]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat when handling this compound.[7] In case of dust generation, a NIOSH-approved respirator is necessary.[7]

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.

-

First Aid: In case of contact with eyes or skin, immediately flush with plenty of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air. If swallowed, do NOT induce vomiting and seek immediate medical attention.

Conclusion

O-Methylhydroxylamine hydrochloride exemplifies the journey of a chemical reagent from its conceptual origins in fundamental academic research to its widespread application in industry and medicine. Its historical roots in the pioneering work on hydroxylamines have blossomed into a diverse array of modern uses. For the synthetic chemist, it is an indispensable tool for the construction of complex molecules. For the analytical scientist, it is a key enabler of sensitive and reliable metabolic analysis. And for the cancer biologist, it offers a potential avenue for enhancing therapeutic efficacy. A thorough understanding of its synthesis, reactivity, and handling is paramount for any researcher seeking to leverage the power of this versatile compound.

References

-

Hydroxylamine. In: Wikipedia. Accessed January 17, 2026. [Link]

-

Wilhelm Lossen. In: Wikiwand. Accessed January 17, 2026. [Link]

-

Wilhelm Lossen. In: Grokipedia. Accessed January 17, 2026. [Link]

-

Oxime. In: Wikipedia. Accessed January 17, 2026. [Link]

- Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-substituted.

-

O-Methylhydroxylamine hydrochloride. PubChem. Accessed January 17, 2026. [Link]

-

Methoxyamine. In: Wikipedia. Accessed January 17, 2026. [Link]

-

SAFETY DATA SHEET Methoxylamine Hydrochloride solution. Deepak Nitrite. Published July 1, 2020. Accessed January 17, 2026. [Link]

- Preparation method of methoxyamine hydrochloride.

- Dunstan, W. R.; Goulding, E. O-methylation of Acetone Oxime. J. Chem. Soc., Trans.1901, 79, 628-638. (Note: A direct clickable URL for this historical reference is not available, but it can be found in the archives of the Journal of the Chemical Society.)

Sources

- 1. Hydroxylamine - Wikipedia [en.wikipedia.org]

- 2. Wilhelm Lossen - Wikiwand [wikiwand.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Oxime - Wikipedia [en.wikipedia.org]

- 5. EP0158159A1 - Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-substituted - Google Patents [patents.google.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Research on the Mechanism and Synthesis of Methoxyamine Hydrochloride_Chemicalbook [chemicalbook.com]

Methoxyamine Hydrochloride: A Versatile Reagent in Modern Organic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Tool

Methoxyamine hydrochloride (CH₃ONH₂·HCl), also known as O-methylhydroxylamine hydrochloride, is a white crystalline solid that has emerged as a pivotal reagent in the landscape of organic synthesis.[1][2] With a molecular weight of 83.52 g/mol , this compound is soluble in water and alcohol, rendering it highly versatile for a range of reaction conditions.[1][3] While structurally simple, its unique reactivity has cemented its role in numerous applications, from the synthesis of pharmaceuticals and agrochemicals to its use in bioconjugation and as a crucial tool in drug discovery.[4][5] This guide provides a comprehensive overview of the core applications of methoxyamine hydrochloride, delving into the mechanistic underpinnings of its reactivity and offering practical, field-proven insights for its effective utilization.

Core Properties and Handling

| Property | Value | Reference |

| CAS Number | 593-56-6 | [6][7] |

| Molecular Formula | CH₅NO·HCl | [1][7] |

| Molecular Weight | 83.52 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 149-152 °C | [1] |

| Solubility | Soluble in water and alcohol; insoluble in ether and toluene | [1] |

Safety and Handling: Methoxyamine hydrochloride is classified as a hazardous substance and requires careful handling in a well-ventilated area.[8] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.[9][10] It is crucial to avoid inhalation of dust and contact with skin and eyes.[8] In case of contact, immediately flush the affected area with copious amounts of water.[10] Store the reagent in a tightly sealed container in a cool, dry place away from incompatible materials.[9]

The Cornerstone Application: O-Methyloxime Formation

The most prominent role of methoxyamine hydrochloride in organic chemistry is its reaction with aldehydes and ketones to form O-methyloximes.[7] This transformation is a cornerstone of carbonyl chemistry, serving purposes from purification and characterization to the protection of carbonyl groups and the modulation of biological activity.

Mechanistic Rationale: A Nucleophilic Addition-Elimination Cascade

The formation of an O-methyloxime proceeds through a nucleophilic addition-elimination mechanism, analogous to imine formation.[11][12] The nitrogen atom of methoxyamine, a potent nucleophile, attacks the electrophilic carbonyl carbon. This is followed by a series of proton transfers, culminating in the elimination of a water molecule to yield the stable O-methyloxime.[13]

The reaction is typically carried out in a protic solvent, such as ethanol or pyridine, often with the addition of a base to neutralize the hydrochloride salt and free the methoxyamine nucleophile. The equilibrium of the reaction can be driven towards the product by removing the water formed, for instance, by using a dehydrating agent or azeotropic distillation.

Experimental Protocol: Synthesis of an O-Methyloxime

This protocol provides a general procedure for the oximation of a generic ketone.

Materials:

-

Ketone (1.0 eq)

-

Methoxyamine hydrochloride (1.1 - 1.5 eq)

-

Pyridine or Sodium Acetate (as base, 1.1 - 2.0 eq)

-

Ethanol or Methanol (as solvent)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Silica gel for column chromatography (if necessary)

Procedure:

-

Dissolve the ketone in a suitable volume of ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Add methoxyamine hydrochloride to the solution.

-

Add the base (e.g., pyridine) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically 1-4 hours), remove the solvent under reduced pressure using a rotary evaporator.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and filter.

-

Concentrate the organic extract under reduced pressure to obtain the crude O-methyloxime.

-

If necessary, purify the product by silica gel column chromatography.

Causality of Choices:

-

Excess Methoxyamine Hydrochloride: Using a slight excess of the reagent ensures the complete conversion of the starting carbonyl compound.[14]

-

Base: The addition of a base is crucial to neutralize the HCl salt, thereby liberating the free methoxyamine which is the active nucleophile. Pyridine often serves as both a base and a solvent.

-

Solvent: Polar protic solvents like ethanol or methanol are excellent choices as they readily dissolve both the reactants and the hydrochloride salt.

-

Temperature: While many oximations proceed efficiently at room temperature, gentle heating can accelerate the reaction rate for less reactive ketones.

Advantages Over Hydroxylamine

While hydroxylamine also reacts with carbonyls to form oximes, methoxyamine hydrochloride offers several distinct advantages:

-

Increased Stability: O-methyloximes are generally more stable than their corresponding oximes, which can be prone to rearrangement (e.g., the Beckmann rearrangement) under acidic conditions.[13]

-

Improved Volatility and Solubility: The methyl ether group enhances the volatility and solubility of the derivative in organic solvents, which is particularly beneficial for analytical applications such as gas chromatography-mass spectrometry (GC-MS).

-

Reduced Reactivity of the Oxime: The O-methyl group can temper the reactivity of the oxime functionality, preventing unwanted side reactions in subsequent synthetic steps.

Expanding Horizons: Methoxyamine Hydrochloride in Drug Discovery and Bioconjugation

Beyond its classical role in synthesis, methoxyamine hydrochloride has found significant utility in the realms of drug discovery and chemical biology.

A Tool for Modulating Biological Activity

The conversion of a carbonyl group in a biologically active molecule to an O-methyloxime can profoundly impact its pharmacological properties. This modification can influence factors such as:

-

Receptor Binding: The size and electronics of the O-methyloxime can alter the binding affinity and selectivity of a ligand for its target receptor.

-

Metabolic Stability: The oxime ether linkage is generally more resistant to metabolic degradation compared to a free carbonyl group, potentially leading to an extended in vivo half-life.

-

Solubility and Bioavailability: The introduction of the methoxy group can modulate the lipophilicity of a molecule, thereby affecting its solubility and ability to cross biological membranes.

The synthesis of second-generation cephalosporin antibiotics like cefuroxime is a prime example of the industrial application of methoxyamine hydrochloride in modifying a drug's properties.[4][5]

Bioconjugation and Chemical Ligation

The robust and chemoselective reaction between methoxyamine and carbonyl compounds forms the basis of powerful bioconjugation strategies.[15] This "oxime ligation" allows for the site-specific labeling and modification of biomolecules, such as proteins and peptides, that have been engineered to contain a unique aldehyde or ketone handle.

This technique is invaluable for:

-

Fluorescent Labeling: Attaching fluorescent probes to proteins for imaging and tracking studies.

-

Protein Immobilization: Covalently linking proteins to solid supports for applications like affinity chromatography and microarrays.

-

Drug Conjugation: Creating antibody-drug conjugates (ADCs) where a cytotoxic drug is specifically attached to an antibody for targeted cancer therapy.

Emerging Applications: A Glimpse into the Future

The versatility of methoxyamine hydrochloride continues to inspire new applications in organic chemistry.

Role as a Base Excision Repair (BER) Inhibitor

In the context of cancer therapy, methoxyamine has been identified as a potent inhibitor of the base excision repair (BER) pathway.[16][17] It covalently binds to apurinic/apyrimidinic (AP) sites in DNA, which are intermediates in the BER process.[3][18] This inhibition prevents the repair of DNA damage, leading to the accumulation of strand breaks and ultimately apoptosis in cancer cells.[17] Methoxyamine hydrochloride has shown promise in synergistically enhancing the efficacy of DNA-damaging chemotherapeutic agents.[16]

Use in Combinatorial Chemistry

The reliability and high yield of oxime formation make it an attractive reaction for combinatorial chemistry and the generation of large compound libraries for high-throughput screening. The mild reaction conditions are compatible with a wide range of functional groups, allowing for the rapid diversification of molecular scaffolds.

Conclusion: An Indispensable Reagent with Enduring Relevance

Methoxyamine hydrochloride has firmly established itself as a versatile and indispensable tool in the arsenal of the modern organic chemist. Its fundamental role in the formation of stable O-methyloximes provides a robust method for the manipulation and characterization of carbonyl compounds. Furthermore, its expanding applications in drug discovery, bioconjugation, and as a potential therapeutic agent underscore its continued importance and the exciting future possibilities that await this seemingly simple yet powerful molecule. As research continues to push the boundaries of chemical synthesis and biology, the utility of methoxyamine hydrochloride is set to expand even further.

References

-

NIST. Methoxyamine hydrochloride. [Link]

-

Deepak Nitrite Limited. SAFETY DATA SHEET Methoxylamine Hydrochloride solution. [Link]

-

PubChem. O-Methylhydroxylamine hydrochloride. [Link]

-

ResearchGate. What are the differences between reaction by hydroxylamine.HCl and o-methoxyamine HCl. Which one is better in oxime formation reaction?[Link]

-

PharmaCompass. methoxy-amine hydro-chloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

-

Wikipedia. Methoxyamine. [Link]

-

Deepak Nitrite Limited. SAFETY DATA SHEET Methoxylamine Hydrochloride solution (2020). [Link]

-

Cambridge Bioscience. Methoxyamine (hydrochloride). [Link]

- Google Patents. CN115490611A - A kind of synthetic method of methoxylamine hydrochloride.

- Google Patents. CN101357895B - Method for synthesizing methoxamine hydrochloride.

-

Eureka. Method for preparing methoxyamine hydrochloride by adopting microreactor. [Link]

-

Eureka. Method for synthesizing methoxamine hydrochloride. [Link]

-

DTIC. MASS THERMAL ANALYSIS OF HYDROXYLAMINE AND METHOXYAMINE PERCHLORATES. [Link]

-

SLS Ireland. METHOXYAMINE HYDROCHLORIDE | 89803-1G | SUPELCO. [Link]

- Google Patents. CN105330564A - Preparation method of methoxyamine hydrochloride.

-

Springer. Bioconjugation Protocols. [Link]

-

Quora. Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?[Link]

-

Master Organic Chemistry. Beckmann Rearrangement. [Link]

Sources

- 1. Methoxyamine Hydrochloride | 593-56-6 [chemicalbook.com]

- 2. CN105330564A - Preparation method of methoxyamine hydrochloride - Google Patents [patents.google.com]

- 3. O-Methylhydroxylamine hydrochloride | CH5NO.ClH | CID 521874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN115490611A - A kind of synthetic method of methoxylamine hydrochloride - Google Patents [patents.google.com]

- 5. Method for preparing methoxyamine hydrochloride by adopting microreactor - Eureka | Patsnap [eureka.patsnap.com]

- 6. Methoxyamine hydrochloride [webbook.nist.gov]

- 7. scbt.com [scbt.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. Methoxyamine - Wikipedia [en.wikipedia.org]

- 12. quora.com [quora.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Research on the Mechanism and Synthesis of Methoxyamine Hydrochloride_Chemicalbook [chemicalbook.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. methoxy-amine hydro-chloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 18. Methoxyamine (hydrochloride) - MedChem Express [bioscience.co.uk]

Methoxyamine HCl: A Technical Guide to the Inhibition of Base Excision Repair

Abstract

This technical guide provides an in-depth exploration of Methoxyamine Hydrochloride (HCl), a potent inhibitor of the Base Excision Repair (BER) pathway. We will delve into the fundamental mechanisms of DNA damage and the intricacies of the BER pathway, establishing the critical role of the apurinic/apyrimidinic (AP) site as a therapeutic target. The core of this guide focuses on the specific mechanism by which Methoxyamine HCl covalently modifies these AP sites, effectively halting the repair process. Furthermore, we will discuss the profound implications of this inhibition, particularly its ability to sensitize cancer cells to DNA-damaging agents. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the application of Methoxyamine HCl in a laboratory setting.

Introduction: The Constant Threat of DNA Damage and the Base Excision Repair Pathway

The integrity of our genome is under constant assault from both endogenous and exogenous sources. Reactive oxygen species (ROS), alkylating agents, and spontaneous base deamination contribute to a daily barrage of DNA lesions.[1] To counteract this, cells have evolved a sophisticated network of DNA repair mechanisms. The Base Excision Repair (BER) pathway is a primary defense, responsible for correcting small, non-helix-distorting base lesions such as oxidized or alkylated bases.[2][3]

The BER pathway can be broadly categorized into five key steps:

-

Recognition and Excision: A DNA glycosylase recognizes the specific damaged base and cleaves the N-glycosidic bond, removing the base and creating an apurinic/apyrimidinic (AP) site.[1][4]

-

Incision: An AP endonuclease, primarily APE1 in mammals, recognizes the AP site and incises the phosphodiester backbone immediately 5' to the lesion.[1][5] This creates a single-strand break with a 3'-hydroxyl group and a 5'-deoxyribose phosphate (dRP) flap.[1]

-

End Processing: DNA polymerase β (Pol β) is recruited to the site. It possesses a dRP lyase activity that removes the 5'-dRP residue.[6][7]

-

Repair Synthesis: Pol β then fills the single-nucleotide gap using the intact complementary strand as a template.[7]

-

Ligation: DNA ligase III seals the final nick in the DNA backbone, completing the repair process.[2]

Defects in the BER pathway can lead to an accumulation of mutations, contributing to carcinogenesis.[2][6] Consequently, the enzymes and intermediates within this pathway, particularly the AP site, represent promising targets for therapeutic intervention.[8]

Caption: The canonical Base Excision Repair (BER) pathway.

Methoxyamine HCl: A Targeted Inhibitor of the BER Pathway

Chemical Properties

Methoxyamine hydrochloride (CH₃ONH₂ · HCl) is the hydrochloride salt of methoxyamine.[9] It is an orally active, small-molecule amine that is highly soluble in water.[10][11]

| Property | Value |

| CAS Number | 593-56-6 |

| Molecular Formula | CH₅NO · HCl |

| Molecular Weight | 83.52 g/mol |

| Appearance | Off-white crystalline solid |

| Solubility | Soluble in water and polar organic solvents |

Mechanism of Action: Covalent Modification of AP Sites

The therapeutic potential of Methoxyamine HCl lies in its ability to specifically and potently inhibit the BER pathway.[10][12] It does not target the BER enzymes directly. Instead, it acts on the key intermediate of the pathway: the AP site.

Following the action of a DNA glycosylase, the resulting AP site exists in equilibrium between a cyclic furanose form and an open-chain aldehyde form. Methoxyamine HCl reacts with the aldehyde group of the open-chain form, creating a stable, covalent methoxyamine-AP (MX-AP) adduct.[13][14][15]

This modification is critical for several reasons:

-

APE1 Resistance: The MX-AP adduct is not recognized by AP endonuclease 1 (APE1).[13][14] This effectively blocks the incision step, halting the BER pathway before the single-strand break is even created.[16]

-

Persistence of Lesions: By forming a stable covalent bond, Methoxyamine HCl "traps" the AP site, preventing its repair.[17] This leads to an accumulation of these modified, unrepaired lesions in the DNA.

-

Conversion to Lethal Damage: During DNA replication, the persistent MX-AP sites can cause replication fork collapse, leading to the formation of highly cytotoxic DNA double-strand breaks (DSBs).[17][18] This ultimately triggers cell cycle arrest and apoptosis.

Caption: Mechanism of Methoxyamine HCl action.

Applications in Cancer Research and Therapy

The primary application of Methoxyamine HCl is as a chemosensitizer and radiosensitizer.[12] Many conventional cancer therapies, including alkylating agents (e.g., temozolomide) and ionizing radiation, function by inducing DNA damage.[16] However, cancer cells can develop resistance by upregulating their DNA repair pathways, including BER.

By inhibiting BER, Methoxyamine HCl prevents the repair of therapy-induced DNA lesions, leading to a synergistic enhancement of cytotoxicity.[10] This has been demonstrated in numerous preclinical studies and is the basis for its investigation in clinical trials.[13][16][18][19]

Key Therapeutic Strategies:

-

Potentiation of Alkylating Agents: Methoxyamine HCl significantly enhances the anti-tumor effects of drugs like temozolomide and fludarabine in various cancer models, including glioblastoma and hematologic malignancies.[10][16][18]

-

Overcoming Resistance: It has shown the potential to overcome resistance to chemotherapy, even in tumors with genetic characteristics that typically confer resistance, such as high levels of O⁶-methylguanine-DNA methyltransferase (MGMT).[16]

-

Targeting Topoisomerase IIα: The persistent MX-AP sites can also act as poisons for topoisomerase IIα, an enzyme crucial for DNA replication.[13] This dual mechanism of action—BER inhibition and topoisomerase poisoning—contributes to its potent anti-cancer effects.[13]

A phase I clinical trial combining Methoxyamine HCl (TRC102) with temozolomide in patients with refractory solid tumors demonstrated that the combination is active and has a manageable side effect profile, with partial responses observed in several cancer types.[16]

Experimental Protocols and Methodologies

Preparation of Methoxyamine HCl Stock Solution

Causality: A concentrated, sterile stock solution is essential for accurate and repeatable dosing in cell culture experiments. DMSO is a common solvent, but for in vivo studies, formulations with PEG300 and Tween-80 are often used to improve solubility and bioavailability.[10] It is crucial to store aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.[10]

Protocol for a 100 mM Stock Solution in DMSO:

-

Aseptic Technique: Perform all steps in a sterile biosafety cabinet.

-

Weighing: Accurately weigh out 8.35 mg of Methoxyamine HCl powder.

-

Dissolving: Add 1 mL of sterile, cell culture-grade DMSO.

-

Mixing: Vortex thoroughly until the powder is completely dissolved.

-

Aliquoting: Dispense into sterile, single-use aliquots (e.g., 20 µL).

-

Storage: Store aliquots at -80°C for long-term stability (up to 2 years).[10]

Cell-Based Assay for Measuring BER Inhibition and Cytotoxicity

Causality: This workflow is designed to assess the efficacy of Methoxyamine HCl as a chemosensitizer. A clonogenic survival assay is the gold standard for measuring the cytotoxic effects of a treatment, as it assesses the ability of a single cell to proliferate and form a colony. The inclusion of multiple treatment arms (vehicle, Methoxyamine HCl alone, DNA-damaging agent alone, and combination) is critical to demonstrate a synergistic effect.

Caption: Workflow for a clonogenic survival assay.

Detailed Protocol:

-

Cell Seeding: Plate cells (e.g., U87MG glioblastoma cells) in 6-well plates at a low density (e.g., 500 cells/well) and allow them to adhere overnight.

-

Pre-treatment: The next day, pre-treat the cells with Methoxyamine HCl (e.g., 1 mM) for 1-2 hours. This allows the drug to enter the cells and be available to react with AP sites as they are formed.

-

Co-treatment: Add the DNA-damaging agent (e.g., Temozolomide at various concentrations) to the wells already containing Methoxyamine HCl.

-

Controls: Include the following controls:

-

Vehicle control (medium only)

-

Methoxyamine HCl only

-

Temozolomide only

-

-

Incubation: Incubate the cells with the drugs for 24 hours.

-

Recovery: After 24 hours, remove the drug-containing medium, wash the cells gently with PBS, and add fresh, complete medium.

-

Colony Growth: Return the plates to the incubator and allow colonies to form over 10-14 days.

-

Staining: When colonies are visible to the naked eye, remove the medium, wash with PBS, fix the colonies with methanol for 15 minutes, and then stain with 0.5% crystal violet solution for 30 minutes.

-

Analysis: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (typically >50 cells) in each well.

-

Calculation: Calculate the surviving fraction for each treatment condition relative to the vehicle-treated control. A synergistic effect is observed when the combination treatment results in a lower surviving fraction than the additive effect of the individual treatments.

Assays to Measure BER Inhibition

Directly measuring BER inhibition can provide mechanistic insight. Several methods are available:

-

Comet Assay (Single Cell Gel Electrophoresis): This assay measures DNA strand breaks. Increased tail length in cells treated with a DNA-damaging agent plus Methoxyamine HCl, compared to the agent alone, indicates an accumulation of unrepaired lesions.[18]

-

γH2AX Foci Formation: The phosphorylation of histone H2AX (γH2AX) is a marker of DNA double-strand breaks. Immunofluorescence staining for γH2AX foci can quantify the conversion of single-strand breaks and AP sites into DSBs, a key consequence of Methoxyamine HCl action.[13][18]

-

Oligonucleotide Retrieval Assay: This is a more direct method where a synthetic DNA substrate containing a specific lesion is transfected into cells. The repair of this substrate can be quantified by qPCR, providing a measure of the cell's BER capacity.[20]

Conclusion and Future Directions

Methoxyamine HCl is a powerful and specific inhibitor of the Base Excision Repair pathway. By covalently modifying AP sites, it creates a roadblock in the DNA repair process, leading to the accumulation of cytotoxic lesions and sensitizing cancer cells to DNA-damaging therapies. Its well-defined mechanism of action and oral bioavailability make it a compelling candidate for further clinical development, particularly in combination with alkylating agents and radiotherapy. Future research will likely focus on identifying predictive biomarkers to determine which patient populations will benefit most from this therapeutic strategy and exploring its efficacy in a wider range of malignancies.

References